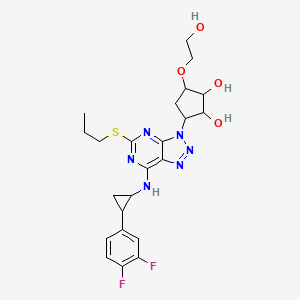
Ticagrelor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ticagrelor is a medication used primarily for the prevention of thrombotic events such as myocardial infarction and stroke in patients with acute coronary syndrome or a history of myocardial infarction . It is a P2Y12 platelet inhibitor that prevents thrombosis and reduces the risk of cardiovascular events . Unlike other antiplatelet drugs, this compound is not a prodrug and does not require metabolic activation .
Méthodes De Préparation
The synthesis of ticagrelor involves a four-step reaction process. Each reaction step is optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare the intermediate compound involves the use of response surface methodology. One-pot reactions are used to telescope the next three steps, resulting in a 75% overall yield . Another method involves the condensation of pyrimidine amine derivative with cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound through diazotization with resin-NO2 in a water and acetonitrile mixture .
Analyse Des Réactions Chimiques
Ticagrelor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: Substitution reactions, particularly involving the triazole ring, are significant in the synthesis of this compound.
Common Reagents and Conditions: Reagents such as ethylene glycol, acetonitrile, and resin-NO2 are commonly used in the synthesis.
Major Products: The major product of these reactions is this compound itself, with high purity and yield.
Applications De Recherche Scientifique
Ticagrelor has a wide range of applications in scientific research:
Mécanisme D'action
Ticagrelor exerts its effects by selectively binding to the P2Y12 receptor on platelets, thereby inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation . Unlike other antiplatelet drugs, this compound binds to a different site on the P2Y12 receptor, making it an allosteric antagonist . This binding is reversible, allowing for a rapid onset and offset of action .
Comparaison Avec Des Composés Similaires
Ticagrelor is often compared with other P2Y12 receptor antagonists such as clopidogrel and prasugrel . Unlike clopidogrel and prasugrel, this compound does not require metabolic activation and binds reversibly to the P2Y12 receptor . This results in a faster onset and more potent inhibition of platelet aggregation . Additionally, this compound has a unique binding site on the P2Y12 receptor, distinguishing it from other antiplatelet drugs .
Similar Compounds
Clopidogrel: A thienopyridine class antiplatelet drug that requires metabolic activation and binds irreversibly to the P2Y12 receptor.
This compound’s unique properties make it a valuable compound in the prevention of thrombotic events and a subject of extensive scientific research.
Propriétés
Formule moléculaire |
C23H28F2N6O4S |
|---|---|
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
3-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28) |
Clé InChI |
OEKWJQXRCDYSHL-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

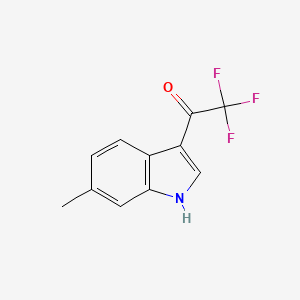
![[4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B8812592.png)
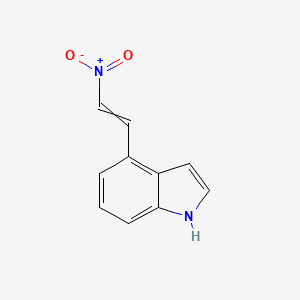
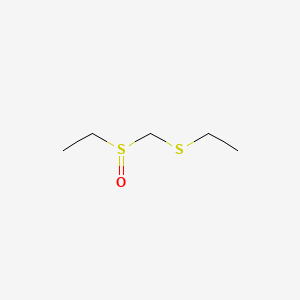
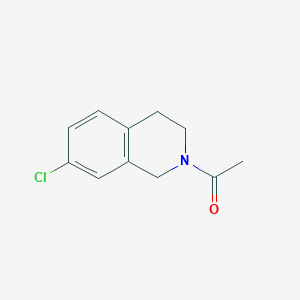

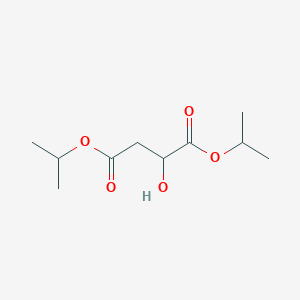

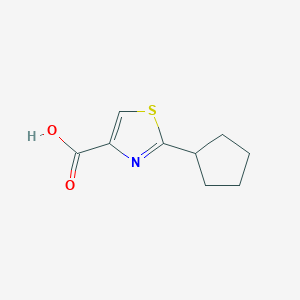
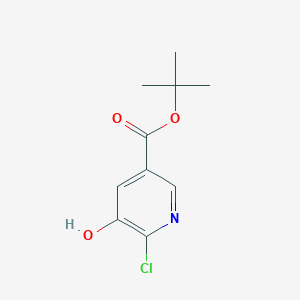
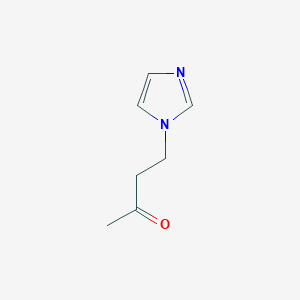
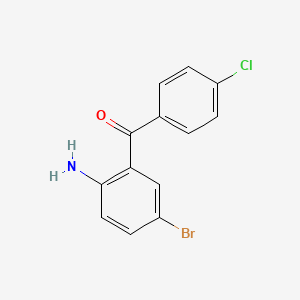
![ethyl 4-{[(E)-(2-nitrophenyl)methylidene]amino}benzoate](/img/structure/B8812678.png)
